molecular formula C21H23FN2O4 B4840139 N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4840139
M. Wt: 386.4 g/mol
InChI Key: RRSMSERAKYAWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as 2F-DCK, is a synthetic dissociative anesthetic drug that is structurally similar to ketamine. It was first synthesized in the 1950s and has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts as a non-competitive NMDA receptor antagonist, similar to ketamine. It also affects the reuptake of dopamine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
In animal studies, N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to produce sedation, analgesia, and dissociation. It has also been shown to have antidepressant and anxiolytic effects. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its structural similarity to ketamine, which allows for comparisons between the two drugs. However, its limited availability and potential for abuse are significant limitations.

Future Directions

Future research on N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide should focus on its potential therapeutic effects, particularly in the treatment of depression, anxiety, and PTSD. Studies should also investigate its biochemical and physiological effects, as well as its potential for abuse and addiction. Additionally, more research is needed to fully understand the safety and efficacy of N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide as an anesthetic in veterinary medicine.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been used in scientific research for its potential therapeutic effects, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as an anesthetic in veterinary medicine.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-15-7-8-18(19(13-15)28-2)23-20(25)14-9-11-24(12-10-14)21(26)16-5-3-4-6-17(16)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSMSERAKYAWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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